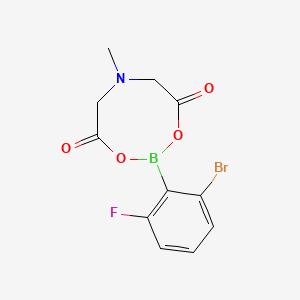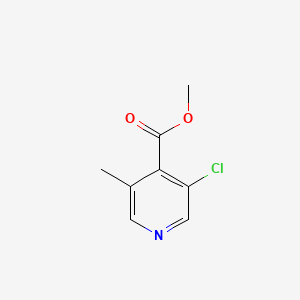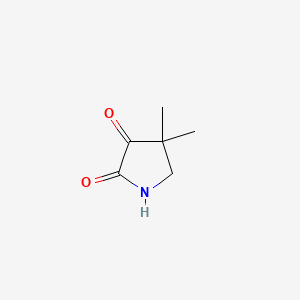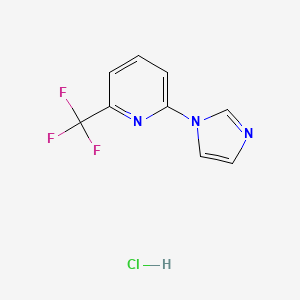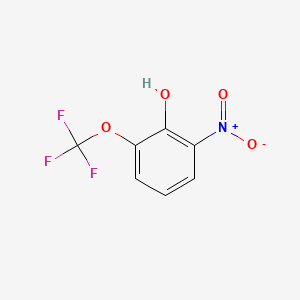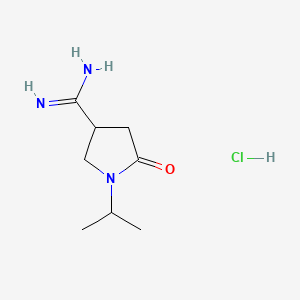
Planchol E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Planchol E is a compound with the chemical formula C14H12O7 . It is known for its antioxidant properties and is often used as a food additive to extend the shelf life of food and prevent oxidation . Planchol E is also used as an antioxidant and preservative .
Molecular Structure Analysis
Planchol E has a molecular weight of 292.24 g/mol . The molecular structure analysis of Planchol E is not detailed in the available resources.Physical And Chemical Properties Analysis
Planchol E is a powder with a density of 1.6016g/ml . It has a molecular weight of 292.24 g/mol and a chemical formula of C14H12O7 .Wissenschaftliche Forschungsanwendungen
Anti-HIV-1 Activity
Planchol E is one of the chemical constituents of Cassia abbreviata , a plant with a long history in traditional medicine . It has been found to exhibit potent anti-HIV-1 activity . This suggests that Planchol E could be used in the development of new treatments for HIV-1.
Non-Cytotoxicity
Planchol E has been found to not show cytotoxic activity against several cancer cell lines . This non-cytotoxic property is important in the field of drug development, as it suggests that Planchol E could be used in treatments without causing harm to healthy cells.
Phenolic Compound
Planchol E is a rare type of phenolic compound . Phenolic compounds are known for their antioxidant properties, suggesting potential applications of Planchol E in the prevention and treatment of diseases caused by oxidative stress.
Isolation from Pinus yunnanensis
Planchol E can be isolated from the cones and seeds of Pinus yunnanensis , an important economic tree in the forest zone of Yunnan Province, China . This suggests potential applications in the field of sustainable and green chemistry, where bio-based resources are used to produce valuable compounds.
Potential in Drug Discovery
Given its unique properties and the fact that it can be obtained from a renewable source, Planchol E could be a valuable addition to natural product libraries used in drug discovery .
Eigenschaften
IUPAC Name |
(1S,10R,11R,15R)-4,6-dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O7/c1-14-6(4-9(17)20-14)12-13(21-14)11(18)10-7(16)2-5(15)3-8(10)19-12/h2-3,6,12-13,15-16H,4H2,1H3/t6-,12-,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEZSRAOQOUXOE-HVEUFLKGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(=O)O1)C3C(O2)C(=O)C4=C(C=C(C=C4O3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CC(=O)O1)[C@@H]3[C@H](O2)C(=O)C4=C(C=C(C=C4O3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the biological activity of Planchol E?
A1: Research indicates that Planchol E did not exhibit cytotoxic activity against a selection of cancer cell lines []. This suggests that Planchol E might not be a viable candidate for anti-cancer therapies, at least not through a direct cytotoxic mechanism. Further research is needed to explore other potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

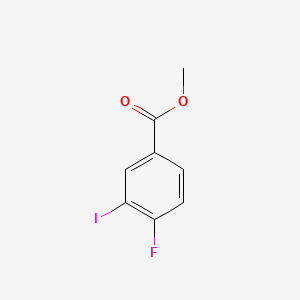
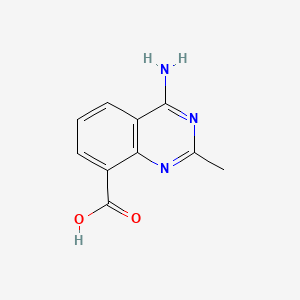


![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)

